molecular formula C16H12N2O B1339114 5-(benzyloxy)-1H-indole-3-carbonitrile CAS No. 194490-25-0

5-(benzyloxy)-1H-indole-3-carbonitrile

Cat. No.: B1339114
CAS No.: 194490-25-0
M. Wt: 248.28 g/mol
InChI Key: SRDVYVLUUTYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 5-position and a carbonitrile group at the 3-position

Safety and Hazards

The safety data sheet for “5-(benzyloxy)-1H-indole-3-carboxaldehyde” indicates that it may cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “5-(benzyloxy)-1H-indole-3-carbonitrile” could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. For instance, it could be used in the development of new chemical reactions or as a building block in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and cyanogen bromide.

    Formation of 5-(Benzyloxy)indole: Indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 5-(benzyloxy)indole.

    Introduction of the Carbonitrile Group: The 5-(benzyloxy)indole is then treated with cyanogen bromide in the presence of a base to introduce the carbonitrile group at the 3-position, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

5-(Benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule for studying biological processes and interactions, particularly those involving indole derivatives.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1H-indole-3-carboxaldehyde: Similar structure with a carboxaldehyde group instead of a carbonitrile group.

    5-(Benzyloxy)-1H-indole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.

    5-(Benzyloxy)-1H-indole-3-methanol: Similar structure with a hydroxymethyl group instead of a carbonitrile group.

Uniqueness

5-(Benzyloxy)-1H-indole-3-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which can impart distinct chemical and biological properties. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the benzyloxy group can enhance the compound’s lipophilicity and influence its interactions with biological targets.

Properties

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDVYVLUUTYYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467522
Record name 5-(Benzyloxy)-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-25-0
Record name 5-(Benzyloxy)-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 5
5-(benzyloxy)-1H-indole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(benzyloxy)-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.